molecular formula C5H5BO4 B112852 4-Formylfuran-2-boronic acid CAS No. 62306-78-9

4-Formylfuran-2-boronic acid

Cat. No. B112852
CAS RN: 62306-78-9
M. Wt: 139.9 g/mol
InChI Key: WHHDYDVWDKATTB-UHFFFAOYSA-N
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Description

4-Formylfuran-2-boronic acid is a chemical compound with the CAS Number: 62306-78-9 . It has a molecular weight of 139.9 and its IUPAC name is 4-formyl-2-furylboronic acid . It is a solid substance and is typically stored at -20°C .


Synthesis Analysis

While specific synthesis methods for 4-Formylfuran-2-boronic acid were not found, boronic acids are often used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .


Molecular Structure Analysis

The InChI code for 4-Formylfuran-2-boronic acid is 1S/C5H5BO4/c7-2-4-1-5 (6 (8)9)10-3-4/h1-3,8-9H . This indicates the presence of a furan ring with a formyl group at the 4th position and a boronic acid group at the 2nd position .


Chemical Reactions Analysis

4-Formylfuran-2-boronic acid is often used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .


Physical And Chemical Properties Analysis

4-Formylfuran-2-boronic acid is a solid substance . It is typically stored at -20°C .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

(4-formylfuran-2-yl)boronic acid: is widely used in Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been bonded to an electrophilic organic group . This process is highly valued for its mild conditions and tolerance of various functional groups.

Sensing Applications

The compound’s ability to interact with diols and strong Lewis bases like fluoride or cyanide anions makes it a valuable component in sensing applications. It can be used in both homogeneous assays and heterogeneous detection systems. The interaction with diols is particularly useful for biological labeling, protein manipulation, and the development of therapeutics .

Synthesis of π-Extended Heteroarylfuran Systems

As a bifunctional reagent, (4-formylfuran-2-yl)boronic acid is instrumental in synthesizing π-extended heteroarylfuran systems. These systems are significant in the development of materials with unique electronic properties, which can be applied in fields like organic electronics .

Dye-Sensitized Solar Cells

In the field of renewable energy, this boronic acid is used in the synthesis of stable dye-sensitized solar cells. It participates in the coupling processes that form the light-absorbing layers of these cells, which are crucial for converting light into electrical energy .

Biologically Active Molecules

The compound is involved in the synthesis of various biologically active molecules. This includes the creation of HIF-1 inhibitors, which are important in cancer research, and HIV-1 integrase inhibitors, which are used in antiretroviral therapy to treat HIV infection .

Ephrin Binding Inhibition

Another application is the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding. Ephrins are proteins that play a critical role in cell signaling, and their inhibition can be beneficial in studying cellular processes and developing treatments for diseases .

Epidermal Growth Factor Receptor Inhibitors

(4-formylfuran-2-yl)boronic acid: is also used to synthesize epidermal growth factor receptor inhibitors. These inhibitors are used in the treatment of various cancers, as they can block the signals that tell cancer cells to grow .

Electrophoresis and Analytical Methods

The compound’s interaction with proteins and glycated molecules makes it useful in electrophoresis, a technique used to separate different components of a mixture based on their size and charge. Additionally, it serves as a building material for microparticles and polymers in analytical methods .

Mechanism of Action

Target of Action

The primary target of (4-formylfuran-2-yl)boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many biologically active molecules, including inhibitors of serine proteases , HIF-1 inhibitors, and epidermal growth factor receptor inhibitors .

Action Environment

The action of (4-formylfuran-2-yl)boronic acid is influenced by environmental factors. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is air sensitive and should be stored away from air and oxidizing agents . Its stability and efficacy can be affected by these environmental factors .

Future Directions

Boronic acids, including 4-Formylfuran-2-boronic acid, are increasingly utilized in diverse areas of research . Their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Future research may focus on developing new boronic acid reagents and exploring their applications in various fields .

properties

IUPAC Name

(4-formylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDYDVWDKATTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371403
Record name 4-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylfuran-2-boronic acid

CAS RN

62306-78-9
Record name 4-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62306-78-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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